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molecular formula C11H14N4O B8438528 N1-(6-methoxy-[1,5]naphthyridin-4-yl)-ethane-1,2-diamine

N1-(6-methoxy-[1,5]naphthyridin-4-yl)-ethane-1,2-diamine

Cat. No. B8438528
M. Wt: 218.26 g/mol
InChI Key: UMHWYYBQRVPEPF-UHFFFAOYSA-N
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Patent
US08114867B2

Procedure details

A mixture of 8-chloro-2-methoxy-[1,5]naphthyridine (commercial; 1.7 g, 8.80 mmol) and ethane-1,2-diamine (1.2 mL, 2 eq.) was heated slowly to 80° C. over 1 h and subsequently up to 100° C. for 2 h. After cooling to rt, the yellow solution was taken up in DCM and successively washed with sat. aq. NaHCO3. The org. layer was concentrated under reduced pressure to afford the title intermediate as a pale yellow oil (981 mg, 51% yield).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2.[CH2:14]([NH2:17])[CH2:15][NH2:16]>C(Cl)Cl>[CH3:13][O:12][C:9]1[N:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[N:5]=[CH:4][CH:3]=[C:2]2[NH:16][CH2:15][CH2:14][NH2:17]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC=1C=CN=C2C=CC(=NC12)OC
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
WASH
Type
WASH
Details
successively washed with sat. aq. NaHCO3
CONCENTRATION
Type
CONCENTRATION
Details
layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1N=C2C(=CC=NC2=CC1)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 981 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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